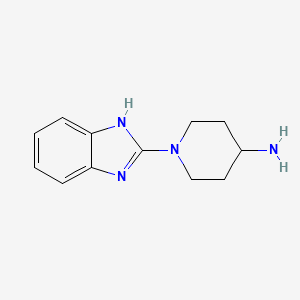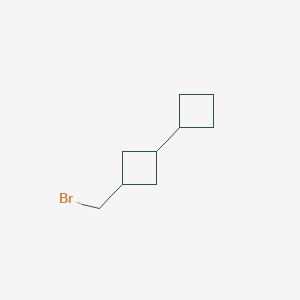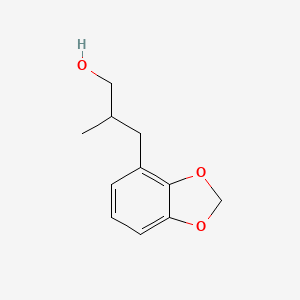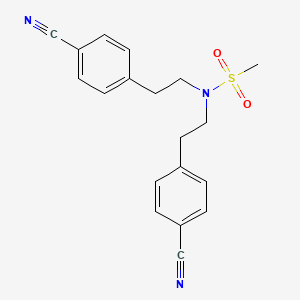![molecular formula C21H20N4OS B2578139 8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline CAS No. 620572-36-3](/img/structure/B2578139.png)
8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline” has a molecular formula of C21H20N4OS . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound is known for its benzylsulfanyl, ethyl, and triazolyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzylsulfanyl group, an ethyl group, and a 1,2,4-triazol-3-yl group attached to a quinoline base . The exact structure can be determined using spectroscopic techniques .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 376.475 Da . Other physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Scientific Research
Quinoline and its derivatives are explored in a wide range of scientific research due to their diverse biological activities and applications. For example, the synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety has been investigated for their in vitro cytotoxic properties against human tumor cell lines, demonstrating potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018). This research highlights the quinoline structure's capacity to interact with biological targets, offering a foundation for developing therapeutic agents.
Triazole-Linked Quinoline Compounds
Compounds combining triazole groups with quinoline have been synthesized and evaluated for various biological activities. For instance, the creation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives has been assessed for their anticonvulsant activity, with some derivatives showing significant protective indexes, indicating their potential as safer anticonvulsant drugs compared to existing treatments (Wang, Deng, Zheng, Zhang, & Quan, 2013). These findings suggest that incorporating triazole rings into quinoline derivatives can enhance their pharmacological profiles, offering new avenues for drug development.
Antimicrobial and Antitumor Applications
Quinoline derivatives containing azole nuclei have been evaluated for their antimicrobial activity, showing effectiveness against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Additionally, fused tetracyclic quinoline derivatives have been investigated for their DNA intercalative properties and antitumor activity, with some compounds demonstrating potent in vitro and in vivo activities, comparable to known antitumor agents (Yamato, Takeuchi, Hashigaki, Ikeda, Chang, Takeuchi, Matsushima, Tsuruo, Tashiro, & Tsukagoshi, 1989). These studies illustrate the broad potential of quinoline derivatives in addressing antimicrobial resistance and cancer treatment challenges.
Wirkmechanismus
Quinolines
are well-known nitrogenous tertiary bases . They have been used since ancient times, with quinine and cinchonine, isolated from the bark of the cinchona tree, being used for the treatment of malaria . Quinoline derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Triazoles
, on the other hand, are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Tetrazoles have a wide range of biological activities, similar to quinolines .
Eigenschaften
IUPAC Name |
8-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-2-25-19(23-24-21(25)27-15-16-8-4-3-5-9-16)14-26-18-12-6-10-17-11-7-13-22-20(17)18/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMAGIMEGKKMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2578059.png)
![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)



![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)
![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)
![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)



